molecular formula C7H4ClNO3S2 B14069430 2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride

2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride

Cat. No.: B14069430
M. Wt: 249.7 g/mol
InChI Key: QHPPTZPVBVUTMQ-UHFFFAOYSA-N
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Description

2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO4S. It is known for its applications in organic synthesis and as an intermediate in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride typically involves the reaction of 2-mercaptobenzoxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and various oxidized or reduced derivatives .

Scientific Research Applications

2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various substrates, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride
  • 2-Thioxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride

Uniqueness

2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride is unique due to its specific reactivity profile and the presence of both thioxo and sulfonyl chloride functional groups. This combination makes it a versatile intermediate in various synthetic pathways .

Properties

Molecular Formula

C7H4ClNO3S2

Molecular Weight

249.7 g/mol

IUPAC Name

2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonyl chloride

InChI

InChI=1S/C7H4ClNO3S2/c8-14(10,11)4-1-2-6-5(3-4)9-7(13)12-6/h1-3H,(H,9,13)

InChI Key

QHPPTZPVBVUTMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=S)O2

Origin of Product

United States

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